molecular formula C11H15N3O2 B11802623 4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11802623
M. Wt: 221.26 g/mol
InChI Key: YVXZDBTYUBCWLR-UHFFFAOYSA-N
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Description

4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(5-(Carboxy)pyridin-2-yl)piperazine-1-carbaldehyde.

    Reduction: Formation of 4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-methanol.

    Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, piperazine derivatives are known to act as selective α2-adrenoceptor antagonists, which could be a potential mechanism of action for this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific structural features, such as the hydroxymethyl group and the aldehyde functionality. These features provide distinct chemical reactivity and potential biological activities compared to other piperazine derivatives.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C11H15N3O2/c15-8-10-1-2-11(12-7-10)14-5-3-13(9-16)4-6-14/h1-2,7,9,15H,3-6,8H2

InChI Key

YVXZDBTYUBCWLR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=NC=C(C=C2)CO

Origin of Product

United States

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